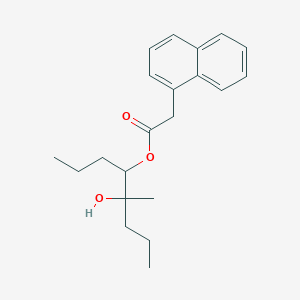
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is an organic compound that features a complex structure combining a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate typically involves a multi-step process. One common method includes the esterification of 5-Hydroxy-5-methyloctan-4-ol with naphthalen-1-yl acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the compound. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in an aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of 5-oxo-5-methyloctan-4-yl (naphthalen-1-yl)acetate.
Reduction: Formation of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy and acetate groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The naphthalen-1-yl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-5-phenethyloctahydro-naphthalen-1-one: Similar structure but with a phenethyl group instead of a methyloctan chain.
1-(5-hydroxypentyl)-1H-indol-3-yl (naphthalen-1-yl)methanone: Contains an indole group instead of an octane chain.
Uniqueness
5-Hydroxy-5-methyloctan-4-yl (naphthalen-1-yl)acetate is unique due to its combination of a hydroxy-methyl-octane chain with a naphthalen-1-yl acetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
138452-42-3 |
|---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5-hydroxy-5-methyloctan-4-yl) 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C21H28O3/c1-4-9-19(21(3,23)14-5-2)24-20(22)15-17-12-8-11-16-10-6-7-13-18(16)17/h6-8,10-13,19,23H,4-5,9,14-15H2,1-3H3 |
InChI Key |
WTXBFDBDFSLONK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)(CCC)O)OC(=O)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B14275571.png)
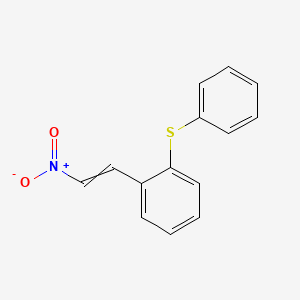
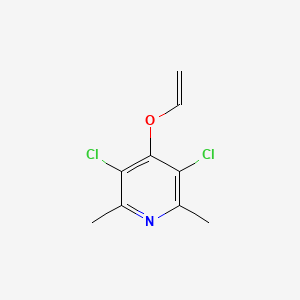
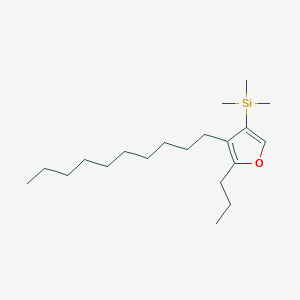
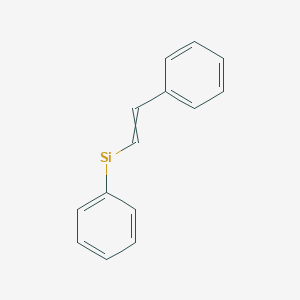
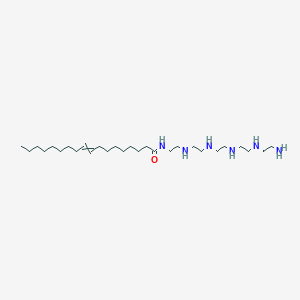
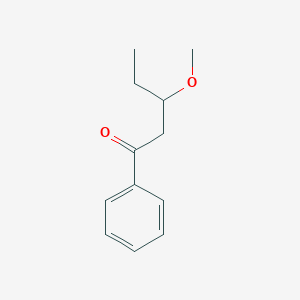
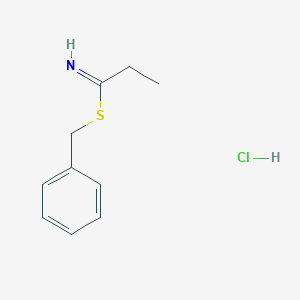
![Acetic acid;[4-(dihydroxymethyl)-2,6-dimethoxyphenyl] acetate](/img/structure/B14275605.png)
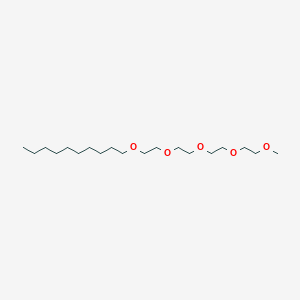
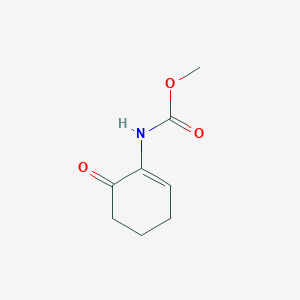


![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)
